N-(3,4-dimethoxyphenyl)-5-isopropylisoxazole-3-carboxamide

Description

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-propan-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C15H18N2O4/c1-9(2)13-8-11(17-21-13)15(18)16-10-5-6-12(19-3)14(7-10)20-4/h5-9H,1-4H3,(H,16,18) |

InChI Key |

PCBJFPIUDSDTDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Biological Activity

N-(3,4-dimethoxyphenyl)-5-isopropylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

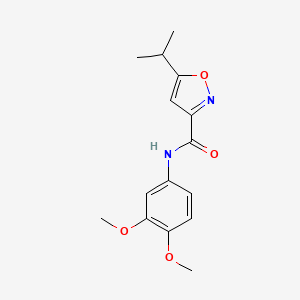

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an isoxazole ring, which is known for contributing to various biological activities.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an anti-cancer agent and its effects on other biological targets.

Anticancer Activity

- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .

- In Vitro Studies : In studies involving human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer), this compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .

- Structure-Activity Relationship (SAR) : Variations in the substituents on the isoxazole ring have been correlated with changes in potency. For instance, compounds with additional methoxy groups demonstrated enhanced activity compared to their counterparts .

Other Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .

- Neuroprotective Effects : There are indications that the compound may exert neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Case Study 1 : A study evaluated the compound's effect on tumor growth in a xenograft model of human cancer. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anti-cancer therapeutic .

- Case Study 2 : Research on the neuroprotective properties highlighted that treatment with this compound led to decreased levels of inflammatory markers in models of neurodegeneration, suggesting a role in mitigating neuroinflammation .

Data Tables

Scientific Research Applications

Antiviral Activity

One of the prominent applications of N-(3,4-dimethoxyphenyl)-5-isopropylisoxazole-3-carboxamide is its potential as an antiviral agent. Research indicates that this compound can inhibit the M2 proton channel of influenza viruses, including drug-resistant strains. This mechanism is crucial for viral replication and presents a promising target for therapeutic intervention against influenza and other viral infections.

Case Study: Influenza Virus Inhibition

A study outlined in patent literature describes the effectiveness of compounds similar to this compound in modulating the activity of influenza viruses. These compounds have shown promise in treating various viral disorders by inhibiting critical viroporins involved in viral replication and packaging .

Anticancer Properties

In addition to its antiviral properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may interact with specific proteins implicated in cancer progression, offering a pathway for developing new cancer therapies.

Case Study: Anticancer Activity Assessment

Recent research has highlighted the synthesis and biological evaluation of isoxazole derivatives, including this compound. These derivatives exhibited significant growth inhibition against various cancer cell lines, indicating their potential as effective anticancer agents. For instance, compounds with structural similarities demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types .

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects are being elucidated through in silico studies and metabolic profiling. These investigations aim to understand how the compound interacts at a molecular level with various targets within cells.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Key Observations :

- Core Heterocycle : The target compound’s isoxazole core differs from benzimidazole () and imidazole (). Isoxazoles exhibit higher metabolic stability than imidazoles due to reduced susceptibility to oxidative degradation .

- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the 4-methoxyphenyl group in ’s benzimidazole derivative.

Physicochemical Properties

| Property | Target Compound | Compound | Compound |

|---|---|---|---|

| Molecular Weight (g/mol) | 304.34 | 433.50 | 581.64 |

| Lipophilicity (LogP)* | ~3.2 (predicted) | ~4.1 | ~5.8 |

| Water Solubility | Low | Very low | Insoluble |

*Predicted using fragment-based methods. The target compound’s lower molecular weight and moderate LogP suggest better bioavailability than bulkier analogs like ’s derivative .

Preparation Methods

Cyclization of 1,3-Diketones

A classic method involves treating 3-isopropyl-1,3-diketone derivatives with hydroxylamine hydrochloride under acidic conditions. For example, heating 3-isopropyl-1,3-diphenylpropane-1,3-dione with hydroxylamine in ethanol yields 5-isopropylisoxazole-3-carboxylic acid after hydrolysis. This route avoids metal catalysts, aligning with green chemistry principles.

Reaction Conditions:

1,3-Dipolar Cycloaddition

Nitrile oxides, generated in situ from hydroxamoyl chlorides, react with electron-deficient alkynes to form isoxazoles. For instance, 3-isopropylnitrile oxide (derived from chlorination of 3-isopropylhydroxamic acid) reacts with ethyl propiolate to produce ethyl 5-isopropylisoxazole-3-carboxylate .

Key Advantages:

-

Regioselective formation of the 3,5-disubstituted isoxazole.

-

Compatibility with diverse alkynes for functional group diversification.

Functionalization and Amidation

Carboxylic Acid Activation

The ester intermediate from Method 1.2 is hydrolyzed to 5-isopropylisoxazole-3-carboxylic acid using NaOH in methanol/water. Subsequent activation via thionyl chloride converts the acid to the corresponding acid chloride, which reacts with 3,4-dimethoxyaniline to form the target carboxamide.

Optimization Insight:

Direct Amidation

An alternative one-pot approach involves reacting 5-isopropylisoxazole-3-carbonyl chloride with 3,4-dimethoxyaniline in the presence of triethylamine. This method reduces purification steps but requires stringent moisture control.

Reaction Optimization and Challenges

Regioselectivity in Cycloaddition

The 1,3-dipolar cycloaddition’s regioselectivity depends on the alkyne’s electronic properties. Electron-withdrawing groups on the alkyne favor 3,5-substitution, critical for achieving the desired isoxazole geometry.

Purification Challenges

Intermediate hydroxamoyl chlorides are hygroscopic, necessitating anhydrous conditions. Column chromatography with silica gel (ethyl acetate/hexane, 1:4) effectively isolates the isoxazole ester.

Spectroscopic Characterization

Table 1: Key Spectroscopic Data for N-(3,4-Dimethoxyphenyl)-5-Isopropylisoxazole-3-Carboxamide

Industrial Scalability Considerations

Q & A

Basic: What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-5-isopropylisoxazole-3-carboxamide?

Methodological Answer:

The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a substituted aniline. For example, a general procedure includes:

Activation of the carboxylic acid : Use coupling agents like HATU or EDC with a base (e.g., N-ethyl-N,N-diisopropylamine) in anhydrous dichloromethane (DCM) or DMF .

Amide bond formation : React the activated acid with 3,4-dimethoxyaniline under nitrogen at 0–30°C for 2–6 hours.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Advanced techniques like microwave-assisted synthesis (e.g., 100–150°C, 10–30 minutes) can enhance reaction efficiency and yield .

Advanced: How can researchers resolve discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

Discrepancies often arise from:

Compound purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and HRMS .

Assay conditions :

- Solvent effects : Ensure DMSO concentrations ≤1% to avoid interference in mitochondrial assays .

- Biological models : Compare results across isolated mitochondria (e.g., mouse liver, C57BL6/J strain) and cell lines (e.g., HepG2), noting species-specific responses .

Structural analogs : Test derivatives (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) to isolate substituent effects on activity .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Methodological Answer:

NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for dimethoxyphenyl), isopropyl methyl groups (δ 1.2–1.4 ppm), and isoxazole protons (δ 6.1–6.3 ppm) .

- ¹³C NMR : Confirm carbonyl (δ 165–170 ppm), isoxazole carbons (δ 95–105 ppm), and methoxy groups (δ 55–56 ppm) .

HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error .

X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (monoclinic P21/c space group) for absolute configuration .

Advanced: How to design experiments assessing mitochondrial effects of this compound?

Methodological Answer:

Mitochondrial isolation : Use differential centrifugation (0.25 M sucrose buffer, pH 7.4) from mouse liver .

Functional assays :

- Respiration : Measure oxygen consumption (Clark electrode) with substrates (glutamate/malate) and inhibitors (FCCP, rotenone) .

- Membrane potential : Use Rh123 fluorescence (ex/em 485/535 nm) .

Calcium flux : Monitor Calcium Green-5N fluorescence (ex/em 506/532 nm) to assess permeability transition pore modulation .

Basic: What are the key safety considerations for handling this compound in the laboratory?

Methodological Answer:

Hazard classification :

- Acute toxicity (Category 4, H302) : Avoid ingestion.

- Skin/eye irritation (H315, H319) : Use nitrile gloves and ANSI-approved goggles .

Exposure control :

- Ventilation : Use fume hoods during weighing/synthesis.

- PPE : Wear lab coats and N95 respirators if aerosolization occurs .

Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize the compound’s selectivity for kinase inhibition studies?

Methodological Answer:

Structural modifications :

- Replace isopropyl with tert-butyl to enhance steric hindrance and selectivity .

- Modify methoxy groups to hydroxyl or halogens (e.g., Cl, F) to alter hydrogen-bonding interactions .

Assay panels : Test against kinase families (e.g., MAPK, PKA) using ATP-competitive assays (IC₅₀ determination) .

Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target kinases .

Basic: What analytical techniques assess compound stability under experimental conditions?

Methodological Answer:

Forced degradation :

- Thermal stress : Incubate at 40–60°C for 48 hours; analyze via TLC or HPLC .

- Photostability : Expose to UV light (254 nm) for 24 hours; monitor by UV-Vis spectroscopy .

Solution stability : Prepare stock in DMSO and store at –20°C; test bioactivity weekly for 1 month .

Advanced: How to investigate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

ROS measurement : Use DCFH-DA fluorescence (ex/em 488/525 nm) in H₂O₂-treated cell lines .

Gene expression : Perform qPCR for Nrf2, HO-1, and SOD1 in HepG2 cells treated with 10–50 µM compound .

Enzyme activity : Assay catalase and glutathione peroxidase using spectrophotometric kits (e.g., absorbance at 240 nm for catalase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.